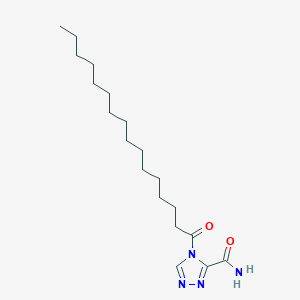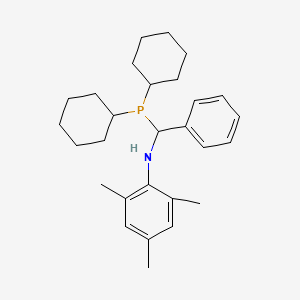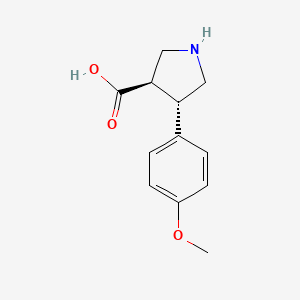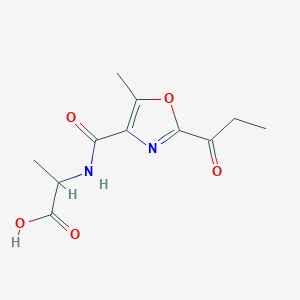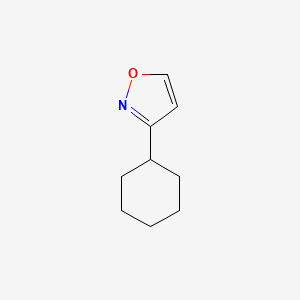
3-Cyclohexylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylisoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where nitrile oxides react with dipolarophiles under mild conditions to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener and more sustainable methods is a focus in industrial settings to minimize waste and reduce the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of dihydroisoxazole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-3-cyclohexylisoxazole: This compound has a similar structure but includes a chloromethyl group, which can alter its reactivity and biological activity.
3,5-Disubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can enhance or modify their properties.
Uniqueness
3-Cyclohexylisoxazole is unique due to its specific cyclohexyl substitution, which can influence its physical and chemical properties, making it distinct from other isoxazole derivatives. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-cyclohexyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h6-8H,1-5H2 |
InChI-Schlüssel |
WFKULAPNXJUMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)

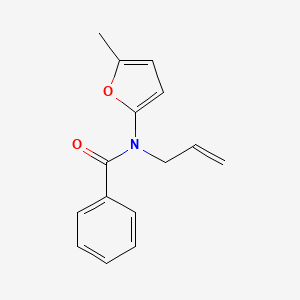
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
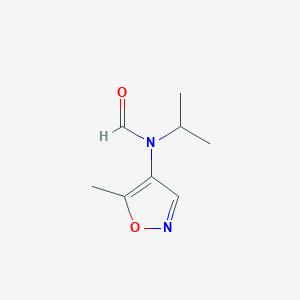

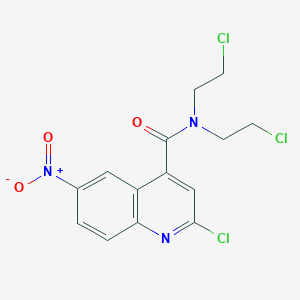
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)

